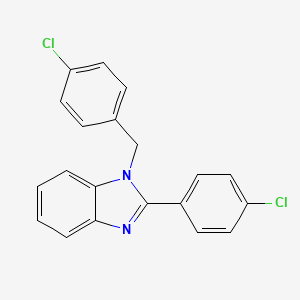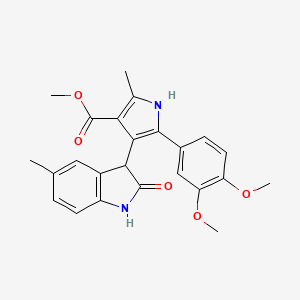![molecular formula C16H19FN4O4 B10980024 N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine](/img/structure/B10980024.png)
N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a fluorine atom, and multiple amide linkages, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID typically involves multiple steps, including the formation of the indole ring, introduction of the fluorine atom, and coupling reactions to form the amide bonds. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorination reagents such as Selectfluor.
Amide Bond Formation: Coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the amide linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or binding affinity.
Mechanism of Action
The mechanism of action of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity towards certain targets. The amide linkages allow for hydrogen bonding interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Fluoroindoles: Compounds with fluorine atoms attached to the indole ring, used in medicinal chemistry.
Peptide-based compounds: Molecules with amide linkages, similar to the structure of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID.
Uniqueness
The uniqueness of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID lies in its combination of an indole ring, a fluorine atom, and multiple amide linkages. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19FN4O4 |
|---|---|
Molecular Weight |
350.34 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[[2-(6-fluoroindol-1-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H19FN4O4/c17-11-4-3-10-5-7-21(13(10)8-11)9-14(22)20-12(15(23)24)2-1-6-19-16(18)25/h3-5,7-8,12H,1-2,6,9H2,(H,20,22)(H,23,24)(H3,18,19,25)/t12-/m1/s1 |
InChI Key |
CZTTXLRKGQRCMB-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)N[C@H](CCCNC(=O)N)C(=O)O)F |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC(CCCNC(=O)N)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979945.png)
![Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10979946.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10979952.png)
![N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10979953.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10979971.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10979974.png)

![[4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10979979.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10979980.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10979986.png)

![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10980000.png)
![N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine](/img/structure/B10980002.png)
methanone](/img/structure/B10980010.png)
